Daabd-AE
Description
Contextualization of Derivatization Reagents in Mass Spectrometry-Based Metabolomics
Metabolomics, the large-scale study of small molecules or metabolites within a biological system, presents significant analytical challenges. tandfonline.com The metabolome is characterized by a vast diversity of compounds with wideranging chemical properties and concentrations. tandfonline.commeliomics.com In liquid chromatography-mass spectrometry (LC-MS) based metabolomics, many biologically important metabolites, particularly polar compounds, are difficult to analyze effectively. tandfonline.comrsc.org These challenges often stem from poor retention on common reversed-phase liquid chromatography (RPLC) columns and inefficient ionization in the mass spectrometer's source, leading to low detection sensitivity. tandfonline.commeliomics.com
Role of DAABD-AE in Enhancing Analyte Detectability and Chromatographic Performance
This compound is a derivatization reagent designed specifically to react with carboxylic acids, forming stable amide derivatives. ddtjournal.commdpi.comnih.gov Its structure incorporates features that are highly advantageous for LC-MS/MS analysis, leading to substantial improvements in both analyte detectability and chromatographic behavior. ijisset.orgresearchgate.net
Enhanced Analyte Detectability: A primary function of this compound is to boost the signal intensity of target analytes in the mass spectrometer. It achieves this in several ways:
Improved Ionization Efficiency: The this compound molecule contains a dimethylamino group, which has a high proton affinity and serves as an easily ionizable site. ddtjournal.commdpi.comddtjournal.com When attached to a target metabolite, this moiety significantly enhances ionization in positive-ion electrospray ionization (ESI), a common technique in LC-MS. mdpi.com The derivatization process effectively allows for the sensitive detection of molecules that are otherwise poorly ionizable. tandfonline.com In the case of fatty acids, derivatization with this compound has been reported to increase detection sensitivity by as much as nine orders of magnitude compared to their underivatized forms. nih.govmdpi.comresearchgate.net
Favorable Mass-to-Charge Ratio: By increasing the molecular weight of the analyte, the derivatization shifts the resulting ion's mass-to-charge (m/z) ratio to a higher range, which can help avoid interference from background noise often present in the low-mass region of the spectrum. meliomics.com
Predictable Fragmentation for MS/MS: The derivatives formed with this compound are well-suited for tandem mass spectrometry (MS/MS) analysis, particularly using selected reaction monitoring (SRM). ddtjournal.com Upon collision-induced dissociation (CID), the this compound derivatives consistently and efficiently break apart to produce an intense and characteristic product ion at an m/z of 151. nih.govresearchgate.netmdpi.com This stable fragment, which corresponds to the protonated (N,N-dimethylamino)ethylaminosulfonyl part of the reagent, allows for highly selective and sensitive quantification of the target analytes. nih.govddtjournal.com
Improved Chromatographic Performance: Many metabolites containing carboxylic acid groups are highly polar and thus show poor retention on RPLC columns. meliomics.comrsc.org
Increased Hydrophobicity: this compound derivatization increases the hydrophobicity of the target analytes. ddtjournal.com This modification improves their interaction with the stationary phase of RPLC columns, leading to better retention, improved peak shapes, and more effective separation from other components in a complex biological sample. meliomics.comddtjournal.com
The strategic design of this compound makes it a powerful tool for targeted metabolomics, enabling the reliable and highly sensitive measurement of low-abundance carboxylic acids that are crucial biomarkers for various physiological and pathological states. nih.govmdpi.com
Interactive Data Table: Applications of this compound in Metabolite Analysis
| Analyte Class | Specific Analytes Mentioned in Research | Biological Matrix | Reference(s) |
| Fatty Acids | Very Long Chain Fatty Acids (VLCFAs) (C22:0, C24:0, C26:0, C28:0), Phytanic Acid, Pristanic Acid | Plasma, Red Blood Cells | caltagmedsystems.co.uknih.govddtjournal.com |
| Saturated and Unsaturated Fatty Acids (C8-C28) | Plasma | nih.govmdpi.comnih.gov | |
| Dicarboxylic Acids | Glutaric Acid, 3-Hydroxyglutaric Acid | Urine, Dried Urine Spots | researchgate.netmdpi.com |
| Disease Biomarkers | 2-Methylcitric Acid | Dried Blood Spots | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-(2-aminoethylamino)-N-[2-(dimethylamino)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N6O3S/c1-18(2)8-7-15-22(19,20)10-4-3-9(14-6-5-13)11-12(10)17-21-16-11/h3-4,14-15H,5-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTBJERNSIEPPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNS(=O)(=O)C1=CC=C(C2=NON=C12)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Chemical Derivatization Principles of Daabd Ae
Chemical Architecture and Design Rationale of DAABD-AE for Analytical Applications
This compound is a sophisticated derivatization reagent meticulously designed for the sensitive analysis of carboxylic acids, particularly in the context of liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). researchgate.netnih.gov Its chemical architecture is a testament to a rational design approach aimed at overcoming the inherent difficulties in analyzing carboxyl-containing compounds. ddtjournal.comddtjournal.com
The core structure of this compound incorporates three key functional components that work in concert to enhance analytical performance:
A Reactive Amino Group: This serves as the anchor point for attaching the this compound tag to the carboxylic acid analyte. The formation of a stable amide bond ensures the integrity of the derivative throughout the analytical process. ddtjournal.comnih.gov
A Benzofurazan Fluorophore: This integrated fluorophore allows for highly sensitive detection using fluorescence-based methods, which can be complementary to mass spectrometric detection. mdpi.comresearchgate.net
A Tertiary Amine Moiety: This is arguably the most critical component for mass spectrometric analysis. The dimethylamino group is readily protonated, creating a permanent positive charge on the derivative. ddtjournal.comnih.gov This "charge-tagging" dramatically improves ionization efficiency in the positive ion ESI mode, leading to a substantial increase in signal intensity and, consequently, lower detection limits. nih.govnih.gov The use of this compound has been shown to improve detection sensitivity by as much as nine orders of magnitude compared to underivatized fatty acids. nih.gov
This strategic combination of a reactive handle, a fluorescent reporter, and a chargeable tag makes this compound a powerful tool for comprehensive and quantitative studies of the carboxylome, enabling the detection of even trace-level carboxylic acids in complex biological matrices. researchgate.netmdpi.com
Reaction Mechanisms of Carboxylic Acid Derivatization with this compound
The derivatization of a carboxylic acid with this compound is a well-defined chemical transformation that results in a stable, highly detectable product. The reaction proceeds via the formation of an amide bond, a robust and reliable chemical linkage.
Formation of Stable Amide Derivatives
The fundamental reaction involves the coupling of the carboxylic acid group (-COOH) of the analyte with the primary amino group (-NH2) of this compound to form a stable amide derivative. ddtjournal.comnih.gov This reaction is typically facilitated by a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). whiterose.ac.uknih.gov
The generally accepted mechanism involves the following steps:
Activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate.
Nucleophilic attack by the primary amine of this compound on the activated carboxyl group.
Formation of the stable amide bond and release of a urea (B33335) byproduct.
The resulting amide bond is resistant to hydrolysis under typical chromatographic conditions, ensuring that the derivatized analyte remains intact for accurate quantification. nih.gov
Introduction of Chargeable Moieties for Electrospray Ionization Enhancement
A key innovation in the design of this compound is the incorporation of a tertiary amine, which acts as a chargeable moiety to significantly enhance ESI-MS detection. ddtjournal.comnih.gov In the acidic mobile phases commonly used in reversed-phase liquid chromatography, this tertiary amine group readily accepts a proton, resulting in a permanently positively charged derivative. nih.govnih.gov
This pre-emptive charging of the analyte offers several distinct advantages:
Enhanced Ionization Efficiency: Molecules that are already ionized in the liquid phase are more efficiently transferred to the gas phase and detected by the mass spectrometer. nih.govmdpi.com
Improved Sensitivity: The increased ion signal directly translates to lower limits of detection (LODs), enabling the measurement of low-abundance carboxylic acids. nih.govmdpi.com
Predictable Fragmentation: Upon collision-induced dissociation (CID) in the mass spectrometer, the this compound derivatives yield a characteristic product ion. For instance, a consistent major fragment ion at m/z 150.5 or 151 is often observed, corresponding to the dimethylaminoethylaminosulfonyl or a related fragment from the reagent. ddtjournal.comnih.govwhiterose.ac.uk This predictable fragmentation is highly advantageous for developing sensitive and specific selected reaction monitoring (SRM) or multiple-reaction monitoring (MRM) assays. ddtjournal.comwhiterose.ac.uk
Optimization of Derivatization Reaction Conditions
To ensure complete and reproducible derivatization, it is crucial to optimize the reaction conditions. The primary parameters that influence the reaction yield and efficiency are temperature, incubation time, and the relative concentrations of the reagents. greyhoundchrom.com
Temperature and Incubation Time Parameters
The kinetics of the amide bond formation are influenced by both temperature and the duration of the reaction.
Temperature: The derivatization reaction is typically carried out at elevated temperatures to accelerate the reaction rate. ijisset.orgbibliomed.org Studies have shown that temperatures around 60-65°C are often optimal. nih.govnih.govbibliomed.org While higher temperatures can speed up the reaction, they also carry the risk of degrading the analytes or the derivatization reagent. bibliomed.org
Incubation Time: Sufficient time must be allowed for the reaction to reach completion. The optimal incubation time is dependent on the temperature and the specific carboxylic acids being analyzed. mdpi.com For many applications, incubation times ranging from 30 to 60 minutes have been found to be effective. nih.govmdpi.comnih.gov For example, one study found that the derivatization yield reached its maximum at 45 minutes or more at 65°C. nih.gov Another protocol suggests that a 1-hour incubation at 60°C is practical for clinical sample processing. nih.gov Some protocols, however, have employed longer incubation times, such as 24 hours at room temperature. whiterose.ac.uk
| Analyte Type | Temperature (°C) | Incubation Time (min) | Source |
|---|---|---|---|
| Fatty Acids | 60 | 60 | nih.gov |
| Fatty Acids | Room Temperature | 1440 (24 hours) | whiterose.ac.uk |
| Methylcitric Acid | 65 | 45 | nih.gov |
| TCA Cycle Intermediates | 65 | 60 | bibliomed.org |
| Fatty Acids | 60 | 30 | mdpi.com |
Reagent Concentration and Stoichiometry
The molar ratios of the derivatization reagent (this compound), the coupling agent (e.g., EDC), and the catalyst (e.g., DMAP) relative to the analyte are critical for driving the reaction to completion. greyhoundchrom.comsigmaaldrich.com
A significant molar excess of the derivatization and coupling reagents is generally used to ensure that all analyte molecules are derivatized. sigmaaldrich.com However, an excessive amount of these reagents can lead to analytical challenges, such as ion suppression in the ESI source or chromatographic interference. Therefore, optimizing the stoichiometry is a crucial step in method development.
For instance, a common protocol for fatty acid derivatization utilizes a mixture of EDC (25 mmol/L in water), DMAP (25 mmol/L in acetonitrile), and this compound (2 mmol/L in acetonitrile). nih.govnih.gov The optimization of this compound concentration has shown that 2.0 mmol/L is adequate to achieve the desired derivatization yield for a wide range of fatty acids. mdpi.com
| Reagent | Typical Concentration (mmol/L) | Source |
|---|---|---|
| This compound | 2 | nih.govnih.gov |
| EDC | 25 | nih.govnih.gov |
| DMAP | 25 | nih.govnih.gov |
Compound Names
| Abbreviation | Full Name |
| This compound | 4-[2-(N,N-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole |
| LC-ESI-MS/MS | Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry |
| ESI | Electrospray Ionization |
| MS | Mass Spectrometry |
| LOD | Limit of Detection |
| CID | Collision-Induced Dissociation |
| SRM | Selected Reaction Monitoring |
| MRM | Multiple-Reaction Monitoring |
| EDC | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide |
| DMAP | 4-(dimethylamino)pyridine |
| TCA | Tricarboxylic Acid |
Methodological Advancements in Daabd Ae Based Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) stands as a powerful analytical approach, offering high sensitivity and selectivity. The use of DAABD-AE as a derivatizing agent significantly leverages the capabilities of LC-MS/MS for the quantification of compounds that are otherwise difficult to analyze, such as fatty acids and other carboxylic acids. researchgate.netnih.gov Derivatization with this compound converts these analytes into more hydrophobic and highly ionizable derivatives, which exhibit superior chromatographic retention and mass spectrometric response. nih.gov
The analysis of this compound derivatives predominantly employs reversed-phase liquid chromatography. researchgate.netnih.gov This technique separates compounds based on their hydrophobicity, which is ideal for the this compound derivatives that have a significant non-polar character.
A variety of column chemistries have been successfully utilized. The most common are C18 columns, such as the ACQUITY UPLC BEH C18, which provide excellent retention and separation for a broad range of this compound-derivatized fatty acids and dicarboxylic acids. ijisset.orgoup.com For specific applications, other column chemistries are also effective. For instance, reversed-phase C8 columns have been used in combination with a gradient program for the analysis of DAABD-derivatized methylcitric acid. nih.gov Additionally, ACQUITY UPLC HSS T3 columns have been applied for the separation of certain derivatized organic acids. ijisset.org
Mobile phases typically consist of a mixture of an aqueous solvent and an organic solvent, most commonly acetonitrile (B52724) or methanol, with an acidic modifier like formic acid to ensure proper ionization. ijisset.orgwhiterose.ac.uk In some methods, an ion-pairing agent such as perfluorooctanoic acid (PFOA) is added to the mobile phase to improve peak shape and the ionization process. nih.govmdpi.com Gradient elution, where the proportion of the organic solvent is increased over the course of the analytical run, is standard practice. This allows for the efficient elution of a wide range of derivatives with varying polarities, from shorter-chain fatty acids to very-long-chain fatty acids (VLCFAs). whiterose.ac.ukmdpi.com
Table 1: Examples of Chromatographic Conditions for this compound Derivative Analysis
| Analyte Class | Column Type | Mobile Phase Composition | Flow Rate (mL/min) | Reference |
|---|---|---|---|---|
| Organic Acids | ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile | 0.6 | ijisset.org |
| Fatty Acids | HiChrom RPB (5 µm, 2.1 x 250 mm) | A: 90% Water, 10% MeOH, 0.1% Formic Acid; B: 90% MeOH, 10% Water, 0.1% Formic Acid | 0.5 | whiterose.ac.uk |
| Methylcitric Acid | Reversed-phase C8 | Methanol/Water gradient with PFOA | Not Specified | nih.gov |
| Total Fatty Acids | Not Specified | A: 10% Acetonitrile in Water + 0.5 g/L PFOA; B: Acetonitrile + 0.5 g/L PFOA | 0.35 | mdpi.com |
This compound derivatization is specifically designed to enhance analyte response in positive-ion electrospray ionization (+ESI). researchgate.netwhiterose.ac.uk Carboxylic acids are typically analyzed in negative-ion mode, which often suffers from poor sensitivity. researchgate.net The this compound tag remedies this by introducing a tertiary amine group—the N,N-dimethylamino moiety—which is easily protonated under the acidic mobile phase conditions used in reversed-phase chromatography. ddtjournal.com This stable positive charge dramatically improves the efficiency of the ESI process, leading to a significant increase in signal intensity. researchgate.netnih.gov Studies have reported a staggering nine orders of magnitude higher sensitivity for this compound derivatives compared to their underivatized counterparts. semanticscholar.orgresearchgate.net
The mass spectrometer is typically a triple quadrupole instrument, which is ideal for quantitative analysis due to its ability to perform highly selective and sensitive Multiple Reaction Monitoring (MRM). whiterose.ac.uk Optimized ESI parameters, such as capillary voltage, source temperature, and gas flows, are crucial for achieving maximal signal intensity and stability.
Multiple Reaction Monitoring (MRM) is a highly specific tandem mass spectrometry technique used for quantification. numberanalytics.com It involves selecting a specific precursor ion (Q1), fragmenting it in a collision cell (Q2), and then selecting a specific product ion (Q3) for detection. numberanalytics.com This process, known as a transition, is unique to the target analyte and filters out background noise, leading to excellent sensitivity and selectivity. nih.govsciex.com
A key advantage of this compound derivatization is the predictable and consistent fragmentation pattern of its derivatives. whiterose.ac.uk Upon collision-induced dissociation (CID), this compound-derivatized molecules consistently yield a common, intense product ion at a mass-to-charge ratio (m/z) of approximately 151. researchgate.netddtjournal.comnih.gov This signature fragment corresponds to the protonated [N,N-dimethylamino)ethylaminosulfonyl moiety of the reagent. researchgate.netddtjournal.com
This characteristic fragmentation allows for a universal and highly effective MRM strategy. For any given carboxylic acid derivatized with this compound, the precursor ion will be the protonated molecule of the derivative ([M+H]⁺), which is specific to that analyte. The product ion monitored, however, will be the common fragment at m/z 151. ddtjournal.com This approach simplifies method development and allows for the sensitive detection of numerous this compound derivatives in a single run. whiterose.ac.uk
Table 2: Example MRM Transitions for this compound Derivatives
| Analyte | Precursor Ion ([M+H]⁺) m/z | Product Ion m/z | Reference |
|---|---|---|---|
| Phytanic Acid | 623 | 151 | researchgate.netresearchgate.net |
| Hexacosanoic Acid (C26:0) | 707 | 151 | researchgate.netresearchgate.net |
| Palmitic Acid (C16:0) | 567.3 | 151.1 | mdpi.com |
| Octanoic Acid | Not Specified | 151 | nih.gov |
| Glutaric Acid | Not Specified | 151 | ddtjournal.com |
Electrospray Ionization (ESI) Parameters and Mass Spectrometric Detection
Ultra-Performance Liquid Chromatography (UPLC) Integration with this compound Derivatization
The integration of this compound derivatization with Ultra-Performance Liquid Chromatography (UPLC) systems represents a significant leap forward in analytical efficiency. UPLC utilizes columns with sub-2 µm particles, which provides substantially higher resolution, sensitivity, and speed compared to traditional HPLC. oup.com
When combined with the enhanced MS-sensitivity from this compound, UPLC allows for dramatic reductions in analysis time. For example, methods for analyzing organic acids and fatty acids have been shortened from over 25 minutes to as little as 1.8 to 5 minutes per sample. researchgate.netijisset.orgresearchgate.net This acceleration facilitates a much higher sample throughput, which is critical in clinical and research settings such as newborn screening or large-scale metabolomic studies. oup.comresearchgate.net The shorter run times are achieved without compromising the quality of the separation or the accuracy of quantification. ijisset.org Furthermore, the sharper and narrower peaks produced by UPLC can lead to a further increase in sensitivity (signal-to-noise ratio). oup.com
Sample Preparation Strategies for Diverse Biological Matrices
Effective sample preparation is critical to remove interfering substances and to efficiently derivatize the target analytes. Protocols have been developed for a range of biological matrices, including plasma, cells, and tissues. researchgate.netwhiterose.ac.uk
For the analysis of free or unbound analytes in plasma, sample preparation is relatively straightforward. A common approach involves protein precipitation, often with an organic solvent, followed by liquid-liquid extraction (LLE) using a solvent like hexane (B92381) to isolate the analytes. researchgate.netsemanticscholar.org The solvent is then evaporated, and the residue is reconstituted for derivatization. semanticscholar.org
When the goal is to measure the total concentration of an analyte, such as total fatty acids (which includes those esterified in lipids), a hydrolysis step is required prior to extraction. whiterose.ac.uk This is typically an acid-catalyzed hydrolysis (saponification), for instance, by heating the sample with hydrochloric acid (HCl). whiterose.ac.uk This step cleaves the ester bonds and releases the fatty acids. Following hydrolysis and neutralization, the analytes are extracted, commonly with a solvent like chloroform. whiterose.ac.uk
The derivatization reaction itself is typically performed by incubating the dried extract with this compound in the presence of coupling agents. The most common coupling agents are 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) (EDC) and 4-(dimethylamino)pyridine (DMAP). whiterose.ac.uknih.gov The reaction is often carried out at an elevated temperature (e.g., 60-65 °C) for 30 to 60 minutes to ensure complete derivatization. nih.govnih.govnih.gov Alternatively, the reaction can proceed at room temperature over a longer period, such as 24 hours. whiterose.ac.uk After the reaction, the mixture is typically diluted to stop the reaction before injection into the LC-MS/MS system. nih.gov
Direct Derivatization Approaches from Dried Blood Spots (DBS)
A significant advancement in this compound-based analysis is the development of direct derivatization methods from Dried Blood Spots (DBS). This approach circumvents the need for a separate, time-consuming extraction step, thereby simplifying the entire analytical workflow. nih.govresearchgate.netnih.gov For instance, in the analysis of 2-methylcitric acid (MCA), a key biomarker for certain inborn errors of metabolism, a 3.2-mm disc punched from a DBS sample can be directly used for derivatization. nih.govresearchgate.netnih.gov The process involves incubating the DBS disc with a cocktail of reagents, including this compound, at an elevated temperature (e.g., 65°C for 45-60 minutes) to facilitate both the extraction of the analyte from the blood spot and its simultaneous chemical derivatization. nih.govresearchgate.netnih.govbibliomed.orgjbcgenetics.comjbcgenetics.com
This single-step procedure has been successfully applied to a range of carboxylic acids, including intermediates of the tricarboxylic acid (TCA) cycle. bibliomed.orgjbcgenetics.comjbcgenetics.com The superior reactivity of this compound is a key factor in the success of this direct approach, enabling efficient formation of stable amide derivatives that possess enhanced chromatographic and mass spectrometric properties. nih.govbibliomed.org This method not only simplifies sample handling but also minimizes the potential for analyte loss that can occur during separate extraction and transfer steps.
Minimization of Sample Pretreatment Complexity and Automation Potential
Workflows have been developed that allow for automated DBS punching directly into 96-well deep well plates. researchgate.net The subsequent addition of derivatization reagents and incubation can also be performed within the same plate, eliminating the need for individual sample tubes and manual transfers. researchgate.net The potential for integrating these automated sample preparation steps with online liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis further enhances throughput and reduces turnaround times. americanpharmaceuticalreview.com The development of such automated strategies is a key trend in modern analytical chemistry, aiming to improve reproducibility, reduce labor costs, and allow for more efficient data generation. jptcp.compreprints.orgchromatographyonline.comnih.gov
Method Validation and Performance Characteristics
The validation of any analytical method is crucial to ensure its reliability and fitness for purpose. gmpinsiders.comeuropa.eumdpi.com Methods utilizing this compound derivatization have been rigorously validated, demonstrating excellent performance across a range of key analytical parameters. nih.govresearchgate.net
Analytical Sensitivity and Limits of Detection
A primary advantage of using this compound is the significant enhancement in analytical sensitivity. nih.govnih.govresearchgate.net Derivatization with this compound introduces a readily ionizable moiety into the target analyte, which dramatically improves its response in electrospray ionization mass spectrometry (ESI-MS). nih.gov For instance, in the analysis of fatty acids, derivatization with this compound resulted in a sensitivity increase of up to nine orders of magnitude compared to their underivatized counterparts. nih.govresearchgate.netresearchgate.netmdpi.com This remarkable improvement allows for the detection and quantification of analytes at very low concentrations, a critical requirement when working with sample-limited matrices like DBS. nih.govnih.govresearchgate.net The limit of detection (LOD), defined as the lowest concentration of an analyte that can be reliably distinguished from background noise, is a key metric of sensitivity. gmpinsiders.comeuropa.eucdc.gov
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Various Analytes using this compound Derivatization
Linearity and Dynamic Range of Quantification
The linearity of an analytical method refers to its ability to produce results that are directly proportional to the concentration of the analyte within a given range. gmpinsiders.com this compound-based methods have consistently demonstrated excellent linearity over a wide dynamic range for various analytes. nih.govresearchgate.netijisset.org Linearity is typically evaluated by analyzing a series of calibration standards at different concentrations and is often expressed by the coefficient of determination (R²), with values greater than 0.99 being desirable. ijisset.org For example, in the analysis of α-ketoglutaric acid and α-hydroxyglutaric acid, linearity (R² > 0.99) was achieved over a concentration range of 5-5000 ng/mL and 4-6000 ng/mL, respectively. ijisset.org Similarly, the quantification of fatty acids using this compound derivatization has shown linearity over a range of 0.1 to 100 pmol. scispace.com
Table 2: Linearity of this compound Based Analytical Methods
Inter- and Intra-day Reproducibility, Accuracy, and Precision Metrics
Reproducibility, encompassing both intra-day (within a single day) and inter-day (between different days) precision, is a measure of the consistency and reliability of an analytical method. researchgate.netresearchgate.net It is typically expressed as the coefficient of variation (CV%), with lower values indicating higher precision. This compound based methods have demonstrated excellent reproducibility, with CVs generally below 15%. researchgate.netjbcgenetics.comjbcgenetics.comresearchgate.netnih.govresearchgate.netijisset.org For instance, a method for analyzing tricarboxylic acid cycle intermediates in DBS showed intra-day and inter-day CVs ranging from 5.2% to 18.4%. jbcgenetics.comjbcgenetics.com Another study on fatty acid analysis reported intra-day and inter-day CVs of less than 10.2%. nih.govresearchgate.net Accuracy, which refers to the closeness of a measured value to a known true value, has also been shown to be high in these methods, with recoveries often falling within the 90-110% range. nih.govresearchgate.netijisset.org
Table 3: Reproducibility and Accuracy of this compound Based Analytical Methods
Applications of Daabd Ae in Biomedical Research
Comprehensive Fatty Acid Profiling and Lipidomics
DAABD-AE is extensively used for comprehensive fatty acid analysis, a cornerstone of lipidomics research. sigmaaldrich.com The derivatization process stabilizes fatty acids, which are otherwise known to produce complex fragmentation patterns during electrospray ionization (ESI). whiterose.ac.uk After reacting with this compound, fatty acids consistently produce a characteristic and intense product ion, which facilitates highly sensitive and specific detection. whiterose.ac.ukresearchgate.net This reaction has been optimized to be a convenient process, making it suitable for high-throughput analysis in clinical and research laboratories. whiterose.ac.uknih.gov
This compound is particularly effective for the rapid and specific quantification of very long-chain fatty acids (VLCFAs) in plasma. caltagmedsystems.co.ukabcam.com Research has demonstrated its successful application in measuring key VLCFAs such as hexacosanoic acid (C26:0), tetracosanoic acid (C24:0), and docosanoic acid (C22:0). caltagmedsystems.co.ukresearchgate.netresearchgate.net The ability to accurately measure these VLCFAs is critical for the diagnosis and investigation of various peroxisomal disorders (PDs), where their accumulation serves as a key biomarker. researchgate.netscispace.com Methods utilizing this compound derivatization have been shown to be robust, reproducible, and require smaller sample volumes compared to traditional gas chromatography-mass spectrometry (GC-MS) techniques. researchgate.net
The quantification of pristanic and phytanic acids is a primary method for investigating a range of peroxisomal disorders, including Refsum's disease. researchgate.netscispace.com this compound serves as a novel derivatization reagent for a rapid and specific LC-MS/MS method to measure these branched-chain fatty acids. caltagmedsystems.co.ukresearchgate.netresearchgate.net This approach was developed to overcome the poor mass spectrometric properties of these fatty acids and to replace time-consuming GC-MS methods. researchgate.net The derivatization and analysis can be completed in approximately two hours, with a short analytical run time of five minutes per sample. researchgate.netresearchgate.net This method has been validated for its ability to reliably detect various peroxisomal disorders using patient specimens. researchgate.net
| Analyte | Intra-day Variation (%) | Inter-day Variation (%) | Linear Range | Reference |
|---|---|---|---|---|
| Pristanic Acid | <9.2 | <9.2 | Physiological to Pathological Concentrations | researchgate.netresearchgate.net |
| Phytanic Acid | <9.2 | <9.2 | Physiological to Pathological Concentrations | researchgate.netresearchgate.net |
| Docosanoic Acid (C22:0) | <9.2 | <9.2 | Physiological to Pathological Concentrations | researchgate.netresearchgate.net |
| Tetracosanoic Acid (C24:0) | <9.2 | <9.2 | Physiological to Pathological Concentrations | researchgate.netresearchgate.net |
| Hexacosanoic Acid (C26:0) | <9.2 | <9.2 | Physiological to Pathological Concentrations | researchgate.netresearchgate.net |
A significant application of this compound is in targeted metabolomic profiling of a broad spectrum of fatty acids. nih.govmdpi.com Research has established a high-throughput method capable of quantifying 36 different saturated, unsaturated, and branched-chain fatty acids with chain lengths from C8 to C28. nih.govmdpi.comresearchgate.netgrafiati.com This comprehensive analysis is achieved by derivatizing fatty acids from a small plasma volume (10 μL) with this compound, which results in a remarkable nine orders of magnitude increase in detection sensitivity compared to underivatized analytes. nih.govmdpi.com The method demonstrates excellent reproducibility and accuracy, making it suitable for diagnosing inborn errors of metabolism, assessing chronic disease risk, and for nutritional studies. nih.govmdpi.com The derivatization allows for the quantification of medium-chain, long-chain, and very-long-chain fatty acids, including monounsaturated (MUFA) and polyunsaturated (PUFA) species, with high precision. mdpi.com
| Parameter | Value/Range | Reference |
|---|---|---|
| Number of FAs Quantified | 36 (C8-C28) | nih.govmdpi.com |
| Intra-day Imprecision (CV%) | ≤10.2% | nih.govmdpi.comresearchgate.net |
| Inter-day Imprecision (CV%) | ≤10.0% | nih.govmdpi.comresearchgate.net |
| Recovery | 94.5% – 106.4% | nih.govmdpi.comresearchgate.net |
| Limit of Detection (LOD) | 4.2 – 14.0 pmol per injection | nih.govmdpi.comresearchgate.net |
| Limit of Quantitation (LOQ) | 15.1 – 51.3 pmol per injection | nih.govmdpi.comresearchgate.net |
Eicosanoids are a class of potent lipid mediators, including prostaglandins (B1171923) and leukotrienes, derived from C20 polyunsaturated fatty acids. skinident.world The quantification of eicosanoids and their metabolites is analytically challenging due to their low endogenous concentrations and susceptibility to oxidation. nih.gov While direct derivatization of all eicosanoids with this compound is not the primary application, the reagent is instrumental in characterizing the pathways that produce them. whiterose.ac.uk This is accomplished by enabling the sensitive analysis of their key precursor fatty acids, such as arachidonic acid (AA) and eicosapentaenoic acid (EPA). whiterose.ac.ukskinident.world Accurate measurement of these precursors is a critical step in studying the complex biosynthesis of eicosanoids and their roles in inflammatory processes. nih.gov
In biological systems, fatty acids exist in both free (unesterified) and esterified forms, primarily as components of complex lipids like phospholipids (B1166683) and triglycerides. whiterose.ac.uk Analytical methods using this compound derivatization can distinguish between these two pools. whiterose.ac.ukresearchgate.net By including a hydrolysis step (e.g., base-catalyzed reaction) during sample preparation, esterified fatty acids are released and can be measured as total fatty acids. whiterose.ac.uk Conversely, omitting the hydrolysis step allows for the specific quantification of the free fatty acid pool. nih.gov This capability enables researchers to investigate the dynamics of different fatty acid pools within cells and tissues, providing deeper insights into lipid metabolism and signaling. whiterose.ac.ukresearchgate.net
Characterization of Eicosanoids and their Metabolites
Metabolomic Analysis of Carboxylic Acid Pathways
The utility of this compound extends beyond lipidomics to the broader field of metabolomics, specifically for the analysis of pathways involving carboxylic acids. researchgate.net The reagent's ability to impart powerful chromatographic and mass spectrometric properties onto any molecule containing a carboxyl group makes it a versatile tool. ddtjournal.combibliomed.org
A key application is the analysis of intermediates in the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. bibliomed.org A method has been developed for the quantitative analysis of TCA cycle intermediates—including citric acid, 2-ketoglutaric acid, succinic acid, fumaric acid, and malic acid—in dried blood spots (DBS). bibliomed.orgresearchgate.net The derivatization with this compound allows for a simple, single-step extraction and derivatization process, followed by a rapid and sensitive LC-MS/MS analysis. bibliomed.orgresearchgate.net This methodology is valuable for studying disruptions in mitochondrial energy production and for diagnosing related metabolic disorders. bibliomed.org The derivatization has also been applied to analyze other disease markers containing carboxylic groups, such as glutaric acid in urine, which is a marker for glutaric acidemia. mdpi.com
| Analyte | Retention Time (minutes) | Utility | Reference |
|---|---|---|---|
| Malic Acid | 3.55 | Metabolic profiling, disease marker | researchgate.net |
| Fumaric Acid | 3.62 | Metabolic profiling, disease marker | researchgate.net |
| Citric Acid | 3.64 | Metabolic profiling, disease marker | researchgate.net |
| Succinic Acid | 3.67 | Metabolic profiling, disease marker | researchgate.net |
| 2-Ketoglutaric Acid | 3.68 | Metabolic profiling, disease marker | researchgate.net |
Tricarboxylic Acid (TCA) Cycle Intermediates Quantification
The tricarboxylic acid (TCA) cycle is a fundamental metabolic pathway for energy production in aerobic organisms. The quantification of its intermediates can offer insights into a variety of disorders affecting mitochondrial energy metabolism. researchgate.netbibliomed.org A novel method utilizing this compound has been developed for the simultaneous measurement of key TCA cycle intermediates in dried blood spots (DBS). researchgate.netbibliomed.org
This technique is notable for its efficiency, combining the extraction and derivatization of analytes into a single step. researchgate.netbibliomed.org A 3.2 mm disc from a DBS sample is incubated with the this compound reagent, and the resulting mixture is directly analyzed by LC-MS/MS. researchgate.netbibliomed.org This derivatization significantly improves the chromatographic and mass spectrometric characteristics of the TCA intermediates, allowing for their sensitive and rapid detection. researchgate.net The total analytical run time for separating the target analytes is approximately 8 minutes. researchgate.netbibliomed.org
Research has successfully applied this method to quantify citric acid, 2-ketoglutaric acid, succinic acid, fumaric acid, and malic acid. researchgate.netbibliomed.org Studies have established reference intervals for these intermediates in control populations and have demonstrated statistically significant differences in the levels of citric, succinic, and malic acids in patients with certain metabolic conditions compared to healthy controls. researchgate.net The use of this compound has also been noted for analyzing di- and tri-carboxylic acids from heart tissue, underscoring its versatility across different biological samples. ddtjournal.com
| Analyte | Retention Time (minutes) | Reference Interval in DBS (µmol/L) |
|---|---|---|
| Malic Acid | 3.55 | 15.9 - 39.3 |
| Fumaric Acid | 3.62 | 2.4 - 9.0 |
| Citric Acid | 3.64 | 36.6 - 126.4 |
| Succinic Acid | 3.67 | 1.2 - 2.4 |
| 2-Ketoglutaric Acid | 3.68 | 9.1 - 42.1 |
Methylcitric Acid and Related Metabolites in Inborn Errors of Metabolism
In the field of newborn screening, this compound is instrumental in improving the diagnosis of certain inborn errors of metabolism. Specifically, it is used for the quantification of 2-methylcitric acid (MCA), a pathognomonic biomarker for disorders of propionate (B1217596) metabolism, such as propionic acidemia (PA) and methylmalonic aciduria (MMA). researchgate.netnih.gov Primary screening for these conditions often relies on measuring propionylcarnitine (B99956) (C3), a marker that can lack specificity and lead to false-positive results. researchgate.netnih.gov
The use of this compound derivatization allows for a highly specific second-tier test for MCA from the original dried blood spot. researchgate.netnih.gov This amidation of MCA enhances its detection by LC-MS/MS, allowing for reliable quantification and significantly improving the positive predictive value of the screening process. researchgate.netnih.gov In some laboratory workflows, a dual-derivatization approach is employed, where this compound is used for the amidation of MCA, while other metabolites like methylmalonic acid (MMA) and homocysteine are derivatized by butylation. nih.govresearchgate.netsigmaaldrich.com This comprehensive second-tier test has been validated, showing excellent precision and analyte recovery, making it suitable for high-throughput newborn screening laboratories. nih.govresearchgate.net
A validated method using this compound derivatization for MCA analysis from a 3.2-mm DBS punch reported a median concentration of 0.06 μmol/L in control samples, which was in excellent agreement with established literature values. nih.gov The method was successfully applied retrospectively to samples from patients with confirmed metabolic disorders, demonstrating its clinical utility. nih.gov
Succinylacetone in Metabolic Disorders
Succinylacetone is a specific and crucial diagnostic marker for hepatorenal tyrosinemia type 1, a serious inherited metabolic disorder. While this compound is a premier derivatization reagent for carboxylic acids in metabolic screening panels, the analysis of succinylacetone typically utilizes different chemical strategies. ddtjournal.com
Succinylacetone is chemically 4,6-dioxoheptanoic acid, meaning it possesses both a carboxyl group and two ketone groups. Analytical methods for its quantification often focus on derivatizing the more reactive ketone functional groups. Reagents such as hydroxylamine, which forms an oxime, or dansylhydrazine and Girard reagents, which form hydrazones, are commonly employed for succinylacetone analysis by LC-MS/MS. researchgate.netddtjournal.com These alternative derivatization techniques are chosen to achieve the optimal sensitivity and specificity required for the detection of this particular biomarker.
Glutaric Acidemia Biomarker Determination
This compound has become a key tool in the diagnosis of glutaric acidemia type 1 (GA1), an inherited disorder characterized by the accumulation of glutaric acid (GA) and 3-hydroxyglutaric acid (3HGA). nih.govresearchgate.net These dicarboxylic acids are the principal biochemical markers for GA1, and their accurate measurement is essential for diagnosis. nih.govebi.ac.uk
LC-MS/MS methods based on this compound derivatization offer a simple and rapid alternative to older, more laborious techniques like gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net The derivatization can be performed directly on a small punch from a dried urine spot (DUS) without a separate extraction step, simplifying the workflow considerably. nih.govresearchgate.net This reaction improves the chromatographic separation and enhances the mass spectrometric signal of GA and 3HGA. nih.govacs.org The resulting method is highly sensitive and can be used as a first-tier diagnostic test for infants with elevated C5DC acylcarnitines found during newborn screening, helping to confirm or rule out GA1 efficiently. nih.govresearchgate.net Research has shown that levels of both GA and 3HGA are significantly elevated in patients with GA1, and the this compound method provides reliable quantification for a precise diagnosis. semanticscholar.org
| Biomarker | Sample Type | Analytical Improvement with this compound | Clinical Significance |
|---|---|---|---|
| Glutaric Acid (GA) | Dried Urine Spots (DUS) | Improved chromatographic and mass spectrometric properties. nih.govresearchgate.net | Key diagnostic marker for GA1; levels are significantly elevated in patients. semanticscholar.org |
| 3-Hydroxyglutaric Acid (3HGA) | Dried Urine Spots (DUS) | Enables simple, rapid, and sensitive LC-MS/MS analysis without prior extraction. nih.govresearchgate.net | Considered the most sensitive biochemical marker for GA1 diagnosis. researchgate.net |
In Vitro Studies Utilizing this compound Derivatization
The application of this compound extends beyond patient diagnostics into fundamental biomedical research, particularly in in-vitro studies of cellular processes. Its ability to sensitively quantify carboxylic acids makes it an invaluable tool for investigating metabolic pathways in controlled laboratory settings.
Cellular Fatty Acid Uptake and Metabolism
Understanding how cells absorb and metabolize fatty acids is critical for research into diseases like cancer and metabolic syndrome. This compound derivatization enables the detailed study of these processes by allowing for the precise quantification of a wide array of fatty acids in cellular extracts. whiterose.ac.ukresearchgate.net
Research has employed LC-ESI-MS/MS methods with this compound to analyze the fatty acid content of cultured cancer cells. whiterose.ac.uk This derivatization is crucial because it stabilizes the fatty acids for analysis and dramatically increases detection sensitivity—in some cases by up to nine orders of magnitude compared to underivatized molecules. whiterose.ac.ukresearchgate.net This enhanced sensitivity allows for the analysis of very small sample sizes, such as extracts from a limited number of cultured cells, and can distinguish between esterified (bound) and unesterified (free) fatty acid pools. whiterose.ac.uk The method has been successfully used to measure changes in the fatty acid profiles of colorectal cancer cell lines in response to treatment with omega-3 polyunsaturated fatty acids like EPA and DHA. whiterose.ac.uk
Analysis in Cultured Cell Lines and Primary Cell Systems
The analytical methods using this compound are well-suited for various in-vitro models, including immortalized cultured cell lines and primary cell cultures. Cultured cell lines, such as the MC38 mouse colorectal cancer cells and HCA-7 human colorectal cancer cells, are commonly used in research as consistent and reproducible models. whiterose.ac.uk Primary cells are isolated directly from tissue and have a finite lifespan, often providing a model that more closely reflects the biology of the parent tissue. slideheaven.com
This compound-based LC-MS/MS analysis has been explicitly validated for use with cultured cell lines to investigate fatty acid content and metabolism. whiterose.ac.ukwhiterose.ac.uk The derivatization protocol is applied to the cellular lysate or extract, enabling the quantification of dozens of different fatty acids. researchgate.net While published studies prominently feature established cell lines, the analytical methodology is fundamentally applicable to any biological extract containing the target carboxylic acids. Therefore, this technique can be readily applied to study metabolic processes in primary cell systems, such as human pre-adipocytes in primary culture where fatty acid metabolism is a key area of study. slideheaven.comresearchgate.netresearchgate.net
In Vivo Studies and Translational Research
In Vivo Studies and Translational Research
While this compound itself is not the subject of in vivo studies in terms of its metabolic fate or therapeutic effect, it is an indispensable reagent for analyzing biological samples obtained from animal models, bridging preclinical and clinical research. infinixbio.com
In rodent models, this compound is instrumental in studying various metabolic pathways and the effects of diseases or therapeutic interventions. For instance, it has been used for the analysis of fatty acids in rat plasma samples, allowing for sensitive detection in the femtomole range. mdpi.com This enables researchers to monitor subtle changes in lipid metabolism. Animal models are crucial for investigating disease mechanisms and for the initial evaluation of new treatments, with this compound-based methods providing the necessary analytical support for quantifying key metabolites. nih.gov
Analysis in Human Biological Fluids and Tissues (e.g., Plasma)
The application of this compound extends to the analysis of a wide array of human biological samples, including plasma, serum, red blood cells, and dried blood spots (DBS). bibliomed.orgmdpi.commdpi.comresearchgate.netnih.govwhiterose.ac.ukddtjournal.com
A significant application is in the targeted metabolomic profiling of fatty acids in human plasma. nih.gov In one method, this compound derivatization increased the detection sensitivity by an astounding nine orders of magnitude compared to underivatized fatty acids. nih.gov This allows for the precise quantification of 36 different fatty acids from just 10 microliters of plasma. nih.gov Such methods are vital for establishing age-stratified reference intervals and for assessing patients with disorders affecting fatty acid metabolism. nih.gov
Furthermore, this compound has been successfully used to analyze dicarboxylic acids, such as glutaric acid and 3-hydroxyglutaric acid, which are important biomarkers for glutaric acidemia type I. mdpi.com It is also employed to measure intermediates of the tricarboxylic acid (TCA) cycle in dried blood spots, providing valuable insights into cellular energy metabolism. bibliomed.orgresearchgate.net The ability to perform extraction and derivatization in a single step directly from a DBS sample simplifies the workflow and makes it suitable for high-throughput analysis. bibliomed.orgnih.gov
Below is a table summarizing the application of this compound in the analysis of various analytes in human biological fluids and tissues:
| Analyte Class | Biological Matrix | Key Findings |
|---|---|---|
| Fatty Acids | Plasma, Red Blood Cells | Enabled targeted metabolomic profiling of 36 fatty acids; increased sensitivity by nine orders of magnitude. nih.gov |
| Dicarboxylic Acids | Urine, Dried Urine Spots | Used to quantify glutaric acid and 3-hydroxyglutaric acid for diagnosing glutaric acidemia type I. ddtjournal.commdpi.com |
| TCA Cycle Intermediates | Dried Blood Spots | Developed for the multiplexed measurement of citric, succinic, malic, fumaric, and 2-ketoglutaric acids. bibliomed.orgresearchgate.net |
| 2-Methylcitric Acid | Dried Blood Spots | Employed as a second-tier test for disorders of propionate metabolism, improving diagnostic specificity. nih.gov |
Clinical Diagnostic and Screening Applications
The high sensitivity and specificity afforded by this compound derivatization have led to its adoption in clinical diagnostic and screening settings.
Newborn Screening for Inherited Metabolic Disorders
Newborn screening is a critical public health initiative for the early detection of inherited metabolic disorders (IMDs), allowing for timely intervention to prevent severe health problems. hpa.gov.twnih.gov Tandem mass spectrometry (MS/MS) is a cornerstone of modern newborn screening, capable of analyzing dozens of metabolites from a single dried blood spot. nih.govresearchgate.net
The following table outlines some of the inherited metabolic disorders where this compound-based analysis is relevant for screening:
| Inherited Metabolic Disorder | Key Analyte(s) | Role of this compound Analysis |
|---|---|---|
| Propionic Acidemia | 2-Methylcitric Acid | Second-tier testing to confirm diagnosis and reduce false positives. nih.gov |
| Methylmalonic Aciduria | 2-Methylcitric Acid | Improves specificity of screening when primary markers are inconclusive. nih.gov |
| Glutaric Acidemia Type I | Glutaric Acid, 3-Hydroxyglutaric Acid | Precise diagnosis through quantification in urine. ddtjournal.commdpi.com |
Monitoring of Metabolic Pathways in Disease Progression and Intervention
The ability to accurately quantify metabolites allows for the monitoring of metabolic pathways during the progression of a disease and in response to treatment. The analysis of TCA cycle intermediates in dried blood spots using this compound provides a window into cellular energy metabolism, which can be disrupted in a variety of diseases. bibliomed.orgresearchgate.net By establishing reference intervals, researchers and clinicians can identify statistically significant deviations in patients, offering clues to the underlying pathophysiology. researchgate.net This approach is valuable for studying a multitude of disorders that affect mitochondrial energy production. bibliomed.org
Compound Names
| Abbreviation/Common Name | Full Chemical Name |
| This compound | 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole |
| MCA | 2-Methylcitric Acid |
| TCA | Tricarboxylic Acid |
| C3 | Propionylcarnitine |
| PA | Propionic Acidemia |
| MMA | Methylmalonic Aciduria |
| DBS | Dried Blood Spots |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry |
Comparative Analysis and Methodological Impact
Advantages of DAABD-AE Derivatization over Non-Derivatized Approaches
Chemical derivatization with this compound transforms carboxylic acids, which often exhibit poor analytical characteristics, into molecules ideally suited for modern analytical techniques. This conversion overcomes inherent limitations in ionization and chromatography associated with the direct analysis of these underivatized compounds. mdpi.com
One of the most significant advantages of this compound derivatization is the dramatic improvement in mass spectrometric sensitivity. nih.gov Carboxylic acids are acidic and thus are typically analyzed in negative ion electrospray ionization (ESI) mode. However, free fatty acids are known to be poorly ionizable even in negative mode, which limits detection sensitivity. researchgate.net Derivatization with this compound fundamentally alters the analyte's properties by introducing a tertiary amine group—the N,N-dimethylamino moiety—which is easily protonated. researchgate.netddtjournal.com This allows for analysis in the positive ion ESI mode, which is often more sensitive and robust. chromatographyonline.com
This switch to positive ion mode after forming a stable amide with this compound results in compounds with high proton affinity and ionization efficiency. nih.gov The improvement is substantial; studies have reported a staggering nine orders of magnitude increase in sensitivity for this compound derivatives compared to their underivatized counterparts. nih.govresearchgate.net For instance, while 2 µg of underivatized C16:0 fatty acid was required for detection in negative ion mode, only 5 fg of its this compound derivative was needed for detection in positive ion mode. nih.gov This profound increase in sensitivity enables the quantification of trace-level carboxylic acids in complex biological samples from very small volumes, such as a 10 µL plasma sample. nih.govresearchgate.net
Table 1: Sensitivity Comparison of Underivatized vs. This compound Derivatized Fatty Acid (C16:0)
| Analyte Form | Ionization Mode | Amount on Column for Detection | Relative Sensitivity |
|---|---|---|---|
| Underivatized C16:0 | Negative ESI | 2 µg | Base |
| DAABD-C16:0 Amide | Positive ESI | 5 fg | ~109-fold increase nih.govresearchgate.net |
Beyond enhancing ionization, this compound derivatization significantly improves the chromatographic behavior of carboxylic acids. Underivatized fatty acids, being polar, can exhibit poor retention on common reversed-phase columns and often produce broad, tailing peaks, which complicates accurate quantification and separation from matrix components. mdpi.com
Derivatization with this compound increases the hydrophobicity of the analytes, making them more compatible with reversed-phase liquid chromatography. ddtjournal.comnih.gov This leads to better retention, sharper peaks, and improved separation from other components in the sample. nih.gov The enhanced chromatographic performance is critical for resolving structurally similar compounds, such as isomers. For example, the derivatization allowed for the complete chromatographic resolution of arachidic acid (C20:0) and its isobaric branched-chain antipode, phytanic acid, which would otherwise interfere with each other's quantification. researchgate.net The use of elevated column temperatures can further optimize peak shape and resolution during the analysis of these derivatives. nih.gov This improvement in separation is crucial for achieving accurate and reliable results in complex biological matrices. researchgate.netchromatographyonline.com
For quantitative analysis using tandem mass spectrometry (MS/MS), a predictable and consistent fragmentation pattern upon collision-induced dissociation (CID) is essential. Underivatized fatty acids often produce complex and inconsistent fragmentation patterns, making them unsuitable for robust quantitative methods like selected reaction monitoring (SRM) or multiple-reaction monitoring (MRM). researchgate.netwhiterose.ac.uk
This compound derivatization resolves this issue by introducing a common structural motif that fragments in a highly predictable manner. nih.gov Regardless of the specific carboxylic acid to which it is attached, the this compound derivative consistently yields a stable and intense product ion at a mass-to-charge ratio (m/z) of 151. nih.govresearchgate.net This characteristic fragment corresponds to the [dimethylaminoethylaminosulfonyl]⁺ moiety from the reagent. researchgate.net This consistent fragmentation allows analysts to use a single, optimized SRM transition (precursor ion → m/z 151) for an entire class of compounds, simplifying method development and ensuring high selectivity and sensitivity for quantification. nih.govresearchgate.net
Improved Chromatographic Resolution and Peak Shape
Comparison with Alternative Derivatization Reagents for Carboxylic Acids
While this compound offers significant advantages, it is one of many reagents available for the derivatization of carboxylic acids. Its performance characteristics, particularly regarding reaction kinetics, yield, and selectivity, are important considerations when compared to alternatives like picolylamine reagents (e.g., 2-PA, 3-PA), 2,4-dinitrophenylhydrazine (B122626) (DNPH), and benzoyl chloride. ddtjournal.comijisset.orgmdpi.com
The efficiency and speed of the derivatization reaction are critical for high-throughput laboratory workflows. The reaction with this compound is typically performed at an elevated temperature to achieve a high yield in a relatively short time. Common protocols involve incubation at 60-65°C for 45 to 60 minutes. nih.govnih.govijisset.org Under these conditions, the reaction reaches maximum yield, allowing for timely sample processing. nih.govnih.gov One study noted that derivatization could also be achieved over 24 hours at room temperature, but the faster, heated protocol is more practical for clinical applications. nih.gov
Table 2: Comparison of Reaction Conditions for Carboxylic Acid Derivatization Reagents
| Derivatization Reagent | Typical Reaction Temperature | Typical Reaction Time | Key Features |
|---|---|---|---|
| This compound | 60-65°C | 45-60 min | High sensitivity; single-step extraction/derivatization possible. nih.govnih.gov |
| 2,4-Dinitrophenylhydrazine (DNPH) | Room Temperature | 30 min | Milder reaction conditions; used for carbonyls but adapted for acids. ijisset.org |
| Benzoyl Chloride | Room Temperature | 30 min | Rapid reaction at room temperature. ijisset.org |
| 2-Picolylamine (2-PA) | 60°C | 60 min | Provides high sensitivity and selectivity. mdpi.com |
This compound is designed as a derivatization reagent specifically for carboxylic acids, reacting with the carboxyl group to form a stable amide. sigmaaldrich.comddtjournal.com Its primary amine group serves as the reactive site for this condensation reaction. While highly specific for the carboxyl functional group, the reactivity of this compound can be influenced by the structure of the target molecule. Research has shown that the derivatization reactivity with branched-chain fatty acids can be lower compared to their straight-chain isomers, which is likely attributable to steric hindrance around the carboxylic acid group. researchgate.net This highlights a selectivity aspect that must be considered during method development, especially when quantifying structurally diverse analytes.
Evaluation of Derivatization Yield and Reaction Kinetics
Role of this compound in Facilitating High-Throughput Analytical Methodologies
The structure of this compound is uniquely suited for this role. It contains a reactive primary amino group that readily couples with carboxylic acids to form a stable amide bond. tcichemicals.com More importantly, it introduces a tertiary amino group (a dimethylamino moiety) into the analyte's structure. ddtjournal.com This group is easily protonated, making the resulting derivative highly ionizable under positive-ion electrospray ionization (ESI) conditions. researchgate.net This enhanced ionization is a key factor in boosting the signal intensity and, consequently, the sensitivity of the measurement. nih.gov
Furthermore, the derivatization with this compound imparts favorable characteristics for tandem mass spectrometry (MS/MS). Upon collision-induced dissociation (CID), the this compound derivatives consistently produce a specific, predominant product ion. ddtjournal.comresearchgate.net For instance, a characteristic fragment ion at a mass-to-charge ratio (m/z) of 151, corresponding to the protonated (N,N-dimethylamino)ethylaminosulfonyl moiety, is consistently observed across different derivatized analytes. ddtjournal.comresearchgate.netresearchgate.net This stable fragmentation pattern allows for the use of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), highly specific and sensitive MS/MS scan modes that are ideal for rapid quantification in complex biological matrices. ddtjournal.comwhiterose.ac.uk
The derivatization procedure itself is relatively straightforward and rapid, often involving incubation at a moderate temperature (e.g., 65°C) for about an hour, which is compatible with automated and high-throughput workflows. nih.govbibliomed.org By converting challenging analytes into derivatives with uniform and superior mass spectrometric properties, this compound enables the development of rapid LC-MS/MS methods. Analytical run times can be significantly shortened, with some methods achieving injection-to-injection times as low as five to eight minutes, a substantial improvement over traditional, more laborious techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.netbibliomed.org This acceleration in analysis time, without compromising sensitivity or specificity, is the cornerstone of its contribution to high-throughput screening. whiterose.ac.uk
Table 1: Impact of this compound Derivatization on Analytical Methodologies
| Parameter | Analyte Class | Observation Pre-Derivatization | Observation Post-Derivatization with this compound | Reference |
|---|---|---|---|---|
| Ionization Efficiency | Carboxylic Acids (e.g., Fatty Acids) | Low ionization in ESI-MS. | Significantly improved ionization in positive ESI mode due to the introduction of a chargeable tertiary amine. | ddtjournal.comnih.gov |
| MS/MS Fragmentation | Fatty Acids, Dicarboxylic Acids | Complex or unreliable fragmentation patterns. | Stable, predictable fragmentation with a consistent major product ion (e.g., m/z 151). | ddtjournal.comwhiterose.ac.uk |
| Analytical Run Time | Peroxisomal Disorder Markers | Long run times, often requiring laborious GC-MS methods. | Rapid analysis with LC-MS/MS run times as short as 5 minutes. | researchgate.net |
| Sample Throughput | TCA Cycle Intermediates | Limited by long analytical cycles and complex sample preparation. | Enables high-throughput screening with simplified, single-step extraction and derivatization. | bibliomed.org |
Contribution to Quantitative Metabolomics and Targeted Analysis Strategies
In the fields of quantitative metabolomics and targeted analysis, this compound has proven to be an invaluable tool for the accurate measurement of specific low-molecular-weight metabolites. semanticscholar.org Its application allows researchers to overcome significant analytical challenges, leading to highly sensitive and reliable quantification of key biomarkers in complex biological samples like plasma and dried blood spots. nih.govbibliomed.org
A prominent application of this compound is in the targeted analysis of fatty acids. nih.gov The analysis of free fatty acids and their profiles is crucial for diagnosing inborn errors of metabolism and assessing nutritional status. nih.govresearchgate.net Derivatization with this compound has been shown to increase detection sensitivity by as much as nine orders of magnitude compared to underivatized analytes. nih.govresearchgate.net This dramatic improvement enables the quantification of a wide range of fatty acids, from short-chain to very-long-chain fatty acids (VLCFAs), often from a minimal sample volume (e.g., 10-20 µL of plasma). researchgate.netnih.gov Methods utilizing this compound have been successfully developed and validated for the routine analysis of plasma pristanic acid, phytanic acid, and VLCFAs, which are critical markers for a variety of peroxisomal disorders. sigmaaldrich.comresearchgate.net
The utility of this compound extends to other classes of carboxylic acids, including intermediates of the tricarboxylic acid (TCA) cycle. A targeted method was developed for the simultaneous quantification of citric acid, 2-ketoglutaric acid, succinic acid, fumaric acid, and malic acid in dried blood spots. bibliomed.org This method employs a simple, one-step extraction and derivatization process with this compound, followed by a rapid 8-minute LC-MS/MS analysis. bibliomed.org Such methodologies are essential for studying metabolic pathways and identifying dysregulations associated with various diseases. semanticscholar.org
The ability to achieve low limits of detection and quantification is a key contribution of this compound to targeted metabolomics. For a panel of 36 different fatty acids, limits of detection were in the low picomole range (4.2–14.0 pmol) after derivatization. nih.gov This high sensitivity, combined with the specificity of MRM analysis, ensures that the measurements are accurate and reproducible, with reported intra-day and inter-day imprecision coefficients of variation (CV%) typically below 10%. researchgate.netnih.gov By enabling robust and sensitive quantification of specific metabolites, this compound facilitates the establishment of age-stratified reference intervals and the evaluation of novel disease biomarkers, thereby directly supporting clinical diagnostics and research. nih.govresearchgate.net
Table 2: Research Findings in this compound Based Targeted Analysis
| Analyte Group | Biological Matrix | Key Research Finding | Reference |
|---|---|---|---|
| Total Plasma Fatty Acids (C8-C28) | Human Plasma | Derivatization resulted in a sensitivity increase of up to nine orders of magnitude; enabled quantification of 36 FAs for clinical and nutritional assessment. | nih.govresearchgate.net |
| Peroxisomal Disorder Markers (Pristanic acid, Phytanic acid, VLCFAs) | Human Plasma | Developed a rapid (5 min run time) LC-MS/MS method for reliable detection of at least nine peroxisomal disorders. | researchgate.net |
| Tricarboxylic Acid (TCA) Cycle Intermediates | Dried Blood Spots | A single-step extraction/derivatization method allowed for multiplexed analysis of five TCA intermediates in an 8-minute run. | bibliomed.org |
| Dicarboxylic Acids (Glutaric acid, 3-hydroxyglutarate) | Human Plasma/Urine (Implied) | This compound was developed as a derivatization reagent for these marker metabolites for glutaric acidemia type 1. | ddtjournal.com |
| Octanoic Acid | Not specified | This compound derivatization provided high signal intensity suitable for LC/ESI-MS/MS analysis. | nih.gov |
Future Directions and Emerging Research Avenues
Expansion of Analyte Scope and Exploration of Novel Derivatization Targets
While DAABD-AE has been successfully applied to the analysis of fatty acids, including saturated, unsaturated, branched-chain, and very long-chain fatty acids, its potential extends to other classes of carboxylic acids and potentially other functional groups amenable to reaction with the reagent's amino group. mdpi.commdpi.comabcam.com Future research could explore the derivatization efficiency and analytical performance of this compound with a wider range of biologically relevant molecules containing carboxyl groups, such as organic acids, amino acids, and certain lipids beyond fatty acids. Expanding the analyte scope would broaden the applicability of this compound-based methods in various fields, including metabolomics and clinical diagnostics. scispace.com
Integration with Advanced Mass Spectrometry Platforms and Hybrid Techniques
This compound derivatization has been effectively coupled with LC-MS/MS platforms, demonstrating enhanced sensitivity and selective detection through multiple-reaction monitoring (MRM) using characteristic product ions. mdpi.comwhiterose.ac.ukddtjournal.com The derivatives often yield a predominant product ion, such as m/z 151 or m/z 150.5, derived from the reagent moiety, facilitating sensitive detection. whiterose.ac.ukddtjournal.com Future directions involve integrating this compound derivatization with more advanced MS platforms, such as high-resolution mass spectrometry (HRMS) like Orbitrap or quadrupole-time of flight (QTOF) mass analyzers. mdpi.comnih.govresearchgate.net This integration could provide more detailed structural information and enable untargeted or semi-targeted metabolomic profiling alongside targeted analysis. nih.govresearchgate.net Hybrid techniques combining LC with ion mobility-mass spectrometry (IM-MS) could also benefit from this compound derivatization by providing an additional dimension of separation based on the shape and charge of the derivatized molecules, potentially improving the analysis of complex biological samples.
Development of Fully Automated Derivatization and Sample Preparation Workflows
The current methods utilizing this compound often involve manual sample preparation and derivatization steps, which can be time-consuming and labor-intensive, especially for high-throughput analysis. mdpi.comresearchgate.net The development of fully automated workflows for this compound derivatization and sample preparation is a critical future direction. This could involve online derivatization integrated into LC systems or the use of robotic platforms for automated liquid handling and incubation steps. researchgate.net Automation would improve reproducibility, reduce sample handling errors, and significantly increase sample throughput, making this compound-based methods more practical for large-scale studies and routine clinical applications, such as newborn screening. nih.gov Some research has already explored simplified and faster derivatization protocols, indicating progress towards this goal. mdpi.comnih.gov
Application of this compound in Underexplored Biological Systems and Emerging Disease Models
This compound has been applied to analyze fatty acids in biological samples like rat plasma and human plasma, as well as in studies related to inborn errors of metabolism. mdpi.commdpi.comnih.gov Future research can focus on applying this compound-based methods to underexplored biological systems, such as specific cell types, tissues, or biofluids that are challenging to analyze due to low analyte concentrations or complex matrices. nih.gov Furthermore, its application in emerging disease models could reveal crucial metabolic changes associated with various pathological conditions. For instance, analyzing specific fatty acid profiles or other carboxylic acid metabolites in relevant models could provide insights into disease mechanisms, identify potential biomarkers, or evaluate therapeutic interventions. mdpi.com Studies on single cells or specific cellular compartments could also benefit from the enhanced sensitivity provided by this compound derivatization. nih.gov
Theoretical and Computational Analysis of this compound Derivatization Reactions
While experimental studies have demonstrated the effectiveness of this compound derivatization, theoretical and computational analysis can provide deeper insights into the reaction mechanisms, kinetics, and factors influencing derivatization efficiency. Computational chemistry techniques, such as density functional theory (DFT) calculations, can be used to model the reaction pathway between this compound and various carboxylic acids, helping to understand the transition states and activation energies involved. researchgate.net This could aid in optimizing reaction conditions, predicting reactivity with different analytes, and potentially designing novel derivatization reagents with improved properties. Furthermore, in silico fragmentation prediction of this compound derivatives can complement experimental MS/MS data, facilitating the identification and characterization of unknown metabolites in complex samples.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not readily available in search results. The provided definition is the most common identifier found. mdpi.commdpi.comwhiterose.ac.ukabcam.comddtjournal.com |
Data Tables:
Based on the search results, specific quantitative data tables directly related to future directions (Sections 6.1-6.5) are not prevalent. The results primarily discuss the potential and ongoing research avenues rather than presenting detailed experimental data from these future studies. However, some results mention performance characteristics in current applications which hint at the benefits driving future work.
For example, the sensitivity enhancement is a key finding:
| Analyte Type | Derivatization Reagent | Sensitivity Improvement (vs. underivatized) | Source |
| Fatty Acids (C8-C28) | This compound | Nine orders of magnitude higher sensitivity | mdpi.comresearchgate.net |
| Palmitic and Oleic Acid | This compound (via LC-APCI-MS) | 200-fold improvement in LOQ | mdpi.com |
| Arachidonic Acid | This compound (via LC-APCI-MS) | 2-fold improvement in LOQ | mdpi.com |
This table illustrates the significant analytical advantage provided by this compound, which underpins the motivation for exploring its application in broader contexts and with advanced MS techniques.
Another relevant data point is the detection limits achieved in specific applications:
| Analyte | Matrix | Derivatization Reagent | LOD | LOQ | Source |
| Fatty Acids | Rat Plasma | This compound | Femtomole range | Not specified | mdpi.com |
| Fatty Acids (C8-C28) | Human Plasma | This compound | 4.2–14.0 pmol per injection | 15.1–51.3 pmol per injection | mdpi.com |
| Methylcitrate (MCA) | Dried Blood Spots (DBS) | This compound | Not specified | Not specified | nih.gov |
This table highlights the sensitivity achieved with this compound derivatization in different biological matrices, supporting its utility for analyzing low-abundance compounds and in limited sample volumes.
These tables, while based on current applications, provide context for the potential impact of the future research directions outlined.
Q & A
Q. What is the role of DAABD-AE in fatty acid derivatization for LC-ESI-MS/MS analysis?
this compound is a derivatization reagent that reacts with carboxylic acids (e.g., fatty acids) to form stable amide derivatives, enhancing ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). The dimethylaminoethylaminosulfonyl group in this compound stabilizes fragmentation patterns, producing a characteristic fragment ion at m/z 150.5, which improves detection sensitivity . This method is critical for analyzing low-abundance fatty acids in biological samples, such as human plasma or tissue .
Q. What reaction conditions are optimal for this compound derivatization?
The reaction typically requires heating at 60°C for 1 hour to achieve efficient amide bond formation between this compound and carboxyl groups. Prolonged heating or higher temperatures may lead to side reactions, while insufficient time reduces derivatization yield. Reaction optimization should include purity checks (e.g., via LC-MS) and calibration with internal standards .
Q. How does this compound compare to other derivatization agents (e.g., benzofuran reagents)?
this compound offers superior ionization efficiency in ESI-MS compared to non-polar derivatization agents. Its polar dimethylaminoethylaminosulfonyl group enhances solubility in LC mobile phases and reduces background noise, enabling detection at picogram levels. However, it may not be suitable for compounds with steric hindrance around the carboxyl group .
Advanced Research Questions
Q. How can researchers resolve background interference in this compound-based fatty acid assays?
Background interference (e.g., from palmitic acid or stearic acid) can be mitigated by:
- Using blank controls to subtract baseline noise.
- Optimizing chromatographic separation (e.g., UPLC with 1.7 µm particles) to resolve co-eluting isomers.
- Employing precursor ion scans for m/z 150.5 to isolate this compound-specific fragments .
Q. What experimental design considerations are critical for cross-validating this compound-derived data with GC-MS results?
- Use identical biological samples for both methods to control for matrix effects.
- Validate calibration curves across overlapping concentration ranges.
- Account for differences in detection limits (e.g., GC-MS excels for volatile derivatives, while LC-ESI-MS/MS is superior for polar, high-molecular-weight compounds) .
Q. How can this compound derivatization be adapted for peroxisomal disorder studies involving atypical fatty acids (e.g., pristanic acid)?
Extend the LC-MS/MS method by:
- Incorporating additional fatty acid standards (e.g., pristanic/phytanic acid).
- Validating fragmentation patterns and retention times for new derivatives.
- Adjusting collision energy to optimize detection of unique product ions .
Q. What statistical approaches are recommended for handling contradictions in this compound-based datasets?
- Perform exploratory data analysis (EDA) to identify outliers or non-linear relationships.
- Apply multivariate regression to account for covariates (e.g., sample storage conditions).
- Use Bland-Altman plots to assess agreement between LC-ESI-MS/MS and GC-MS results .
Methodological Challenges and Solutions
Q. How to optimize this compound derivatization for thermally unstable fatty acids?
Reduce reaction temperature to 40°C and extend reaction time to 2 hours. Monitor degradation via stability-indicating assays (e.g., post-derivatization LC-MS) .
Q. What are the limitations of this compound in analyzing polyunsaturated fatty acids (PUFAs)?
PUFAs may undergo oxidation during derivatization. Solutions include:
- Conducting reactions under inert gas (N₂/Ar).
- Adding antioxidants (e.g., BHT) to the reaction mixture.
- Validating recovery rates using deuterated internal standards .
Q. How to address low derivatization efficiency in complex biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
